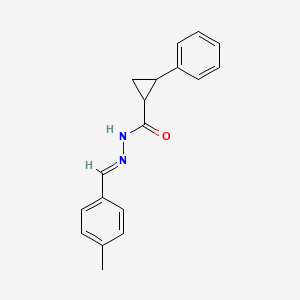
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This pyrimidine derivative has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to have a neuroprotective effect by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease pathways. However, its limited solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine and its potential applications in drug development. Future studies could focus on optimizing its pharmacokinetic properties, identifying more specific targets for its activity, and exploring its potential in combination therapies.
Métodos De Síntesis
The synthesis of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 1-(4-methylphenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(1-methylhydrazino)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final product is obtained by the reaction of this ester with phenyl isocyanate.
Aplicaciones Científicas De Investigación
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been found to have potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-methyl-1-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-8-10-15(11-9-13)17-12-16(14-6-4-3-5-7-14)20-18(21-17)22(2)19/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBQFKMXRABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)
![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)


